molecular formula C18H28BFN2O2 B14093457 2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester

2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B14093457
M. Wt: 334.2 g/mol
InChI Key: UCQMWNLQUJLXKN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate:

    Esterification with Pinacol: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of the starting materials and intermediates are synthesized in batch reactors.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acids and Bases: Used for hydrolysis reactions.

    Oxidizing Agents: Used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through hydrolysis.

    Phenols: Formed through oxidation.

Scientific Research Applications

2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and drug delivery systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, resulting in the formation of biaryl compounds. This reaction is facilitated by the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the final product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid, Pinacol Ester: Another boronic ester used in similar coupling reactions.

    2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid, Pinacol Ester: A related compound with a methoxycarbonyl group instead of the piperazinomethyl group.

Uniqueness

2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the piperazinomethyl group, which can impart additional reactivity and functionality to the compound. This makes it particularly useful in the synthesis of pharmaceuticals and other complex organic molecules.

Properties

Molecular Formula

C18H28BFN2O2

Molecular Weight

334.2 g/mol

IUPAC Name

1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine

InChI

InChI=1S/C18H28BFN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-14(16(20)12-15)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3

InChI Key

UCQMWNLQUJLXKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCN(CC3)C)F

Origin of Product

United States

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